molecular formula C16H18N4O B3886963 N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B3886963
M. Wt: 282.34 g/mol
InChI Key: ANFRBVUSEJIHJM-GRSHGNNSSA-N
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Description

N'-[(Z)-(4-tert-Butylphenyl)methylidene]pyrazine-2-carbohydrazide is a carbohydrazide derivative featuring a pyrazine ring core substituted with a 4-tert-butylphenyl group via a Z-configured methylidene (-CH=N-) linkage. This compound belongs to the hydrazone class, characterized by the –CO-NH-N=CH– functional group, which is associated with diverse biological activities, including antimicrobial, anticancer, and antitubercular properties .

Properties

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-16(2,3)13-6-4-12(5-7-13)10-19-20-15(21)14-11-17-8-9-18-14/h4-11H,1-3H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFRBVUSEJIHJM-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 4-tert-butylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the condensation reaction. The reaction mixture is then cooled, and the resulting product is filtered and purified, usually by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition occurs through the binding of the hydrazone group to the active site of the enzyme, blocking its normal function . Additionally, the compound’s ability to undergo redox reactions allows it to interfere with cellular oxidative processes, contributing to its biological activity .

Comparison with Similar Compounds

Anti-Tubercular Pyrazine-2-Carbohydrazides

Pyrazine-2-carbohydrazide derivatives with substituted phenyl groups on the methylidene moiety exhibit notable antitubercular (anti-TB) activity. For example:

  • Compound 34 ((E)-N'-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide) showed MIC = 0.78 µg/mL against Mycobacterium tuberculosis, surpassing pyrazinamide (MIC = 3.12 µg/mL) .
  • Compound 35 (with a p-tolyl group) and Compound 36 (with a 4-chlorophenyl group) displayed MIC = 1.56 µg/mL, equaling ethambutol’s potency .

Anticancer Hydrazones

Hydrazones derived from pyrazine-2-carbohydrazide demonstrate structure-dependent cytotoxicity:

  • 5-Chloro-N'-[(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (3c) showed potent activity against A549 lung cancer cells (IC₅₀ < cisplatin) with low toxicity to normal fibroblasts .
  • N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide lacks the 5-chloro substitution but incorporates a bulky tert-butyl group, which may modulate interactions with cancer cell targets like ALDH or HER-2 pathways .

Electronic and Conformational Properties

Theoretical studies on N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide revealed:

  • High electron-withdrawing nitro groups reduce HOMO-LUMO gaps, enhancing reactivity .
  • The tert-butyl group in the target compound, being electron-donating, may stabilize the carbohydrazide core, affecting charge distribution and binding to biological targets .

Stereochemical Influences

The Z-configuration of the methylidene linkage in the target compound contrasts with E-configurations seen in analogs like N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine . Stereochemistry impacts molecular geometry and hydrogen-bonding patterns, which are critical for crystal packing and solubility .

Comparative Data Tables

Table 1: Anti-TB Activity of Pyrazine-2-Carbohydrazide Derivatives

Compound Substituent MIC (µg/mL) Reference
Target Compound 4-tert-butylphenyl (Z) Not reported
Compound 34 4-bromophenyl 0.78
Compound 35 p-tolyl 1.56
Pyrazinamide 3.12

Table 2: Anticancer Activity of Selected Hydrazones

Compound Substituent Cell Line (IC₅₀) Reference
Target Compound 4-tert-butylphenyl (Z) Under investigation
3c 4-hydroxyphenyl A549: < cisplatin
C2 3-methoxyphenyl SKBr-3: 25.6 µM

Biological Activity

N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H18N4O2C_{16}H_{18}N_4O_2 and structural features that include a pyrazine ring and a hydrazone moiety. The presence of the tert-butyl group enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazone compounds exhibit significant antimicrobial properties. For instance, a study on hydrazone derivatives showed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . The minimal inhibitory concentration (MIC) values for some compounds were notably low, indicating strong antibacterial potential.

Compound Target Bacteria MIC (µg/mL)
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideS. aureus3.91
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (cancer cell line)0.77

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, several hydrazone derivatives were evaluated for their cytotoxic effects on different cancer cell lines including HepG2 and H1563. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Study: In Vitro Screening

A detailed examination of the compound's effects on cancer cell proliferation was conducted using the MTT assay. The results indicated that the compound significantly inhibited the growth of cancer cells at low concentrations, with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM)
LN-2290.77
HepG21.50
H15631.20

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as DNA or specific enzymes involved in cell proliferation and survival. Studies have suggested that similar compounds may bind to DNA, leading to disruption of replication processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 2
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide

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